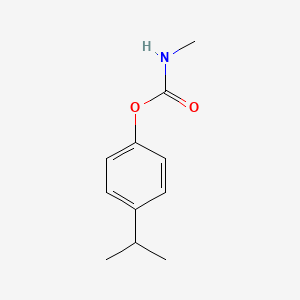

4-Isopropylphenyl methylcarbamate

描述

Structure

3D Structure

属性

CAS 编号 |

4089-99-0 |

|---|---|

分子式 |

C11H15NO2 |

分子量 |

193.24 g/mol |

IUPAC 名称 |

(4-propan-2-ylphenyl) N-methylcarbamate |

InChI |

InChI=1S/C11H15NO2/c1-8(2)9-4-6-10(7-5-9)14-11(13)12-3/h4-8H,1-3H3,(H,12,13) |

InChI 键 |

XSOPZAYUOMAIMC-UHFFFAOYSA-N |

规范 SMILES |

CC(C)C1=CC=C(C=C1)OC(=O)NC |

产品来源 |

United States |

Classification and Chemical Context Within Carbamate Compounds

4-Isopropylphenyl methylcarbamate belongs to the carbamate (B1207046) class of organic compounds. wikipedia.org Carbamates are characterized by the presence of a carbamate functional group, which consists of a carbamic acid ester with the general structure R₂NC(O)OR'. wikipedia.org In the case of this compound, the structure features a methylcarbamate group attached to a 4-isopropylphenyl ring.

Carbamates are broadly categorized based on their primary applications and the nature of the "R" groups attached to the nitrogen and oxygen atoms of the carbamate moiety. inchem.org The main classes include:

Carbamate insecticides: In these compounds, one of the groups on the nitrogen is typically a methyl group. inchem.org

Carbamate herbicides: These often feature an aromatic group attached to the nitrogen. inchem.org

Carbamate fungicides: This class frequently incorporates a benzimidazole (B57391) moiety. inchem.org

This compound, also known as isoprocarb (B1672275), falls under the category of carbamate insecticides. nih.govbcpcpesticidecompendium.org Its primary mechanism of action, like other carbamate insecticides, is the inhibition of the acetylcholinesterase (AChE) enzyme in the nervous system of insects. inchem.orgnih.gov This inhibition is reversible, as the carbamylated enzyme can be regenerated more rapidly compared to enzymes phosphorylated by organophosphorus pesticides. inchem.org

Historical Perspective of Carbamate Research

The journey of carbamate (B1207046) research began in the 19th century with the investigation of the Calabar bean (Physostigma venenosum). mhmedical.comnih.gov In 1864, Jobst and Hesse successfully isolated the active alkaloid, physostigmine, which is a naturally occurring methylcarbamate ester. mhmedical.comnih.gov This discovery laid the groundwork for understanding the biological activity of carbamates.

The 1930s marked a significant turning point with the synthesis of aliphatic esters of carbamic acid, leading to the development of the first carbamate pesticides, which were initially used as fungicides. mhmedical.com The insecticidal properties of carbamates were discovered around the same time as organophosphorus compounds, in the 1930s, with their development for pesticide use occurring in the 1940s. usgs.gov

The introduction of carbaryl (B1668338) in 1953 by Union Carbide represented a major milestone in the commercialization of carbamate insecticides. mhmedical.comwikipedia.org The use of carbamates as pesticides saw a significant increase, particularly after the 1970s, following the ban of environmentally persistent organochlorine pesticides like DDT. usgs.gov Carbamates offered the advantage of being less persistent in the environment, typically breaking down within days to months. usgs.gov

Over the years, research has expanded beyond pesticides, with carbamate derivatives being explored and utilized in various medicinal applications. nih.gov For instance, neostigmine (B1678181) and rivastigmine, both based on the chemical structure of physostigmine, are used in human pharmacotherapy. wikipedia.org More recently, research has even delved into the potential misuse of certain carbamates as chemical warfare agents, leading to the inclusion of specific carbamate families in the Chemical Weapons Convention. researchgate.netresearchgate.net

Advanced Analytical Methodologies for Detection and Quantification

Spectroscopic Techniques for Characterization and Quantification

Spectroscopic methods are instrumental in the study of 4-Isopropylphenyl methylcarbamate, offering insights into its kinetic behavior and structural properties.

UV-Visible Spectrophotometry for Kinetic Monitoring

UV-Visible spectrophotometry is a valuable tool for monitoring the kinetics of reactions involving this compound, such as its degradation in aqueous solutions. sctunisie.org The degradation of carbamates like this compound can be followed by monitoring the change in absorbance over time. For instance, the alkaline hydrolysis of a similar compound, Isoprocarb (B1672275) (2-isopropylphenyl-N-methylcarbamate), has been studied by observing the disappearance of the substrate's characteristic absorption bands and the appearance of the degradation product, 2-isopropylphenol (B134262). sctunisie.org This technique allows for the determination of reaction rate constants, providing insights into the compound's stability and degradation pathways under various conditions. sctunisie.orgthermofisher.com The presence of an isosbestic point in the UV spectra during the reaction indicates a clean conversion from reactant to product without the accumulation of intermediates. sctunisie.org

Advanced NMR and IR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful techniques for the detailed structural elucidation of this compound and its derivatives. nd.eduresearchgate.net Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC), can provide unambiguous assignments of proton (¹H) and carbon-¹³ (¹³C) signals, confirming the connectivity of atoms within the molecule. nd.edu This level of detail is crucial for distinguishing between isomers and identifying unknown metabolites or degradation products.

IR spectroscopy provides information about the functional groups present in the molecule. researchgate.net Specific absorption bands can confirm the presence of the carbamate (B1207046) group (C=O and N-H stretching), the aromatic ring, and the isopropyl group. researchgate.net Linear-dichroic IR spectroscopy, which involves analyzing oriented samples, can further aid in the assignment of vibrational bands to specific structural fragments of the molecule. nih.gov

Chromatographic Separation Techniques

Chromatographic methods are essential for separating this compound from other compounds in a mixture, enabling its accurate quantification.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound in various samples, including environmental water and veterinary products. nih.govscivp-journal.com.ua Method development often involves optimizing several parameters to achieve good separation and sensitivity.

Key aspects of HPLC method development include:

Column Selection: Reversed-phase columns, such as C18, are commonly employed for the separation of this compound due to its hydrophobic nature. scivp-journal.com.uahelixchrom.com

Mobile Phase Composition: The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water or a buffer solution. scivp-journal.com.uaresearchgate.net The ratio of these components is adjusted to control the retention time of the analyte. helixchrom.com

Detection: UV detection is a common method, with the wavelength set to an absorption maximum of this compound (e.g., 270 nm or 275 nm) for optimal sensitivity. scivp-journal.com.uahelixchrom.com Post-column derivatization with a fluorescent agent can also be used to enhance detection limits. jfda-online.comcapes.gov.br

Validation: Developed HPLC methods are validated for parameters such as linearity, selectivity, repeatability, and accuracy to ensure reliable results. scivp-journal.com.ua

Below is an interactive data table summarizing typical HPLC parameters for this compound analysis:

| Parameter | Value | Reference |

| Column | Acclaim C18 (150x4.6 mm, 5 µm) | scivp-journal.com.ua |

| Mobile Phase | Acetonitrile:Water (80:20, v/v) | scivp-journal.com.ua |

| Flow Rate | 1.2 mL min⁻¹ | nih.govresearchgate.net |

| Detection | UV at 270 nm | scivp-journal.com.ua |

| Retention Time | 2.2 min | scivp-journal.com.ua |

| Linearity (R²) | 0.9985 | scivp-journal.com.ua |

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is another powerful technique for the analysis of this compound, particularly when coupled with a mass spectrometer (GC-MS). thermofisher.comdrawellanalytical.com GC is suitable for volatile and thermally stable compounds. drawellanalytical.com For less volatile compounds, derivatization may be necessary to improve their chromatographic behavior. drawellanalytical.com

GC analysis involves:

Sample Preparation: Techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are often used for the extraction and cleanup of this compound from complex matrices like fruits and vegetables. thermofisher.com

Column Selection: The choice of the GC column is critical for achieving good separation. drawellanalytical.comresearchgate.net

Detector: A variety of detectors can be used, including Flame Ionization Detector (FID) and Nitrogen-Phosphorus Detector (NPD). However, mass spectrometry (MS) is often preferred for its high selectivity and sensitivity. drawellanalytical.comfao.org

GC is particularly useful in forensic toxicology and environmental monitoring for the detection of pesticide residues. drawellanalytical.comresearchgate.net

Mass Spectrometry (MS) Applications

Mass Spectrometry (MS) is a highly sensitive and selective technique for the detection and identification of this compound. scholarena.comnih.gov It is often coupled with a chromatographic separation method like HPLC (LC-MS) or GC (GC-MS) to analyze complex mixtures. fao.orgfrontiersin.org

Key MS applications include:

Identification: MS provides the mass-to-charge ratio (m/z) of the parent molecule and its fragments, which serves as a molecular fingerprint for identification. nih.gov

Quantification: By monitoring specific ions (Selected Ion Monitoring or SIM), MS can achieve very low detection limits, making it ideal for trace analysis. frontiersin.org

Structural Elucidation: Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion and analyze the resulting daughter ions, providing valuable structural information. nih.gov

The following table presents some of the characteristic mass spectral peaks for this compound:

| Ionization Mode | Instrument Type | Top 5 Peaks (m/z) | Reference |

| EI | EI-B | 110, 152, 111, 57, 81 | nih.gov |

The combination of chromatographic separation with mass spectrometric detection provides a robust and reliable platform for the comprehensive analysis of this compound in a wide range of applications. fao.orgfrontiersin.org

Method Validation and Performance Characteristics in Environmental Matrices

The validation of analytical methods is crucial to ensure the reliability and accuracy of the data generated. For the analysis of this compound in environmental matrices such as soil and water, method validation should be performed according to established guidelines. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), precision (repeatability and reproducibility), and assessment of matrix effects.

Several studies have reported the validation of multi-residue methods for pesticides, including carbamates, in soil and water. nih.govmdpi.comkg.ac.rskg.ac.rsresearchgate.net A study on the determination of 311 pesticide residues in loamy sand agricultural soils reported recoveries for most LC-amenable compounds between 72.6% and 119%, with precision values below 20%. nih.govmdpi.com The limit of quantification was typically 0.01 µg/g. nih.govmdpi.com For water analysis, a GC-MS/MS method for 173 pesticides in drinking water showed average recoveries between 70% and 120% with a limit of quantification of 0.05 µg/L. curresweb.com

Matrix effects are a significant challenge in the analysis of complex environmental samples. These effects, which can cause suppression or enhancement of the analyte signal, must be evaluated and mitigated. This is often achieved by using matrix-matched calibration standards or by employing stable isotope-labeled internal standards.

Interactive Table: Typical Method Validation Parameters for Carbamate Analysis in Environmental Matrices

| Parameter | Typical Value/Range | Reference |

| Linearity (R²) | > 0.99 | nih.govresearchgate.net |

| LOD | 0.003 - 1.8 ng/g (soil/water) | nih.govmdpi.comresearchgate.net |

| LOQ | 0.01 - 5.0 µg/kg (soil/food) | researchgate.netnih.govmdpi.com |

| Accuracy (Recovery) | 70 - 120% | nih.govcurresweb.commdpi.com |

| Precision (RSD) | < 20% | nih.govcurresweb.commdpi.com |

Computational and Theoretical Chemistry of 4 Isopropylphenyl Methylcarbamate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods solve the Schrödinger equation, albeit with approximations, to provide a detailed picture of the molecule's electronic landscape.

Density Functional Theory (DFT) has become a principal tool for investigating the electronic structure of molecular systems, including carbamate (B1207046) pesticides like 4-isopropylphenyl methylcarbamate. nih.govnih.gov This method is favored for its balance of computational cost and accuracy. arxiv.org DFT studies typically involve the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. chemrevlett.com

For carbamates, various functionals and basis sets are employed. For instance, studies on a range of carbamates have utilized the PBE functional with the 6-311+G* basis set to calculate electronic properties. mdpi.com Another common approach involves the B3LYP hybrid functional combined with basis sets like 6-31G(d,p). nih.gov These calculations provide essential information about the molecule's electronic distribution, which is crucial for understanding its reactivity and spectroscopic properties. researchgate.net The optimized geometry from DFT calculations serves as the foundation for further analyses, including vibrational frequencies and the prediction of spectroscopic data like Raman spectra. nih.gov

Beyond DFT, other quantum chemical methods are also applied to study molecular properties. These can be broadly categorized into ab initio and semi-empirical methods.

Ab initio methods, Latin for "from the beginning," compute molecular properties from first principles without using experimental data as input. nih.gov These methods, such as Hartree-Fock (HF), are computationally demanding but can provide highly accurate results, especially when electron correlation is included through more advanced techniques. youtube.com

Semi-empirical methods, in contrast, simplify the complex calculations of ab initio methods by incorporating experimental parameters. wikipedia.orgucsb.edu Methods like AM1, PM3, and MNDO are based on the Hartree-Fock formalism but make approximations, such as the Neglect of Diatomic Differential Overlap (NDDO), to significantly speed up calculations. wikipedia.orgucsb.edu This makes them particularly suitable for large molecules where ab initio methods would be computationally prohibitive. nih.gov While faster, the accuracy of semi-empirical methods depends on the quality of the parameterization for the specific class of molecules being studied. wikipedia.orgucsb.edu These methods are often used for initial geometry optimizations and for calculating properties like heats of formation and dipole moments. wikipedia.org

The frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's chemical reactivity and kinetic stability. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular reactivity; a smaller gap generally implies higher reactivity. nih.gov

A comprehensive study of 178 carbamates using DFT revealed a mean HOMO-LUMO energy gap of approximately 8.08 eV. mdpi.com This value provides a benchmark for assessing the reactivity of this compound within its chemical class. The analysis of these orbitals helps in predicting the most likely sites for nucleophilic and electrophilic attack.

The distribution of electric charge within the molecule is another crucial factor determining its interaction with other molecules. The molecular electrostatic potential (MEP) map visually represents the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. nih.govresearchgate.net These maps are invaluable for identifying potential sites for intermolecular interactions, such as hydrogen bonding. researchgate.net For carbamates, the carbonyl oxygen typically presents a region of negative electrostatic potential, making it a likely hydrogen bond acceptor.

Table 1: Frontier Molecular Orbital (FMO) Data for Carbamates (Representative Data)

| Parameter | Energy Range (eV) | Mean Value (eV) |

|---|---|---|

| EHOMO | -1.23 to 1.83 | - |

| ELUMO | 6.05 to 9.96 | - |

| ΔE (HOMO-LUMO Gap) | - | 8.08 |

Data derived from a study on 178 carbamate compounds. mdpi.com

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a view of its behavior over time. MD simulations solve Newton's equations of motion for the atoms in a system, allowing for the exploration of molecular flexibility and interactions in a simulated environment that can include solvents. nih.govdovepress.com

This compound, like most organic molecules, is not rigid. It possesses several rotatable bonds, allowing it to adopt a variety of three-dimensional shapes or conformations. Conformational analysis aims to identify the stable, low-energy conformations of the molecule and the energy barriers between them. pitt.edu

MD simulations are a powerful tool for this purpose, as they can sample a wide range of molecular conformations by simulating the molecule's natural movements at a given temperature. nih.gov These simulations can reveal the preferred orientations of the isopropyl and methylcarbamate groups relative to the phenyl ring. Furthermore, MD simulations can elucidate the nature and strength of intermolecular interactions, such as hydrogen bonds and van der Waals forces, that would occur between molecules of this compound or with solvent molecules. nih.gov This information is vital for understanding its physical properties and behavior in different environments.

A primary application of computational chemistry for bioactive molecules like this compound (also known as the insecticide Isoprocarb) is to model their interaction with biological targets. The main target for carbamate insecticides is the enzyme acetylcholinesterase (AChE). uchile.clunl.edu

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand (in this case, this compound) to a protein target. nih.govnih.gov This method places the ligand into the enzyme's active site and calculates a "docking score" to estimate the binding affinity. nih.gov Studies on carbamates binding to AChE have shown that the interaction involves the formation of a complex within the enzyme's active site gorge. nih.govuchile.cl

Following docking, MD simulations are often employed to assess the stability of the predicted ligand-protein complex. nih.govnih.gov By simulating the complex over time (from nanoseconds to microseconds), researchers can observe the dynamics of the interaction, identify key amino acid residues involved in binding, and analyze the stability of intermolecular contacts like hydrogen bonds and hydrophobic interactions. nih.govnih.gov This detailed modeling provides crucial insights into the mechanism of enzyme inhibition at the atomic level. chemrxiv.org

Structure-Activity Relationship (SAR) Modeling for Reactivity and Interaction Mechanisms

Structure-Activity Relationship (SAR) models are mathematical relationships that correlate the structural or property-based features of a chemical with its biological activity or chemical reactivity. researchgate.net These models are instrumental in predicting the behavior of new or untested compounds, thereby reducing the need for extensive experimental testing. researchgate.netnih.gov

Quantitative Structure-Activity Relationships (QSAR) for Degradation Rates

Quantitative Structure-Activity Relationship (QSAR) models are a specific application of SAR that quantifies the relationship between chemical structure and a particular activity, in this case, the degradation rate of this compound (also known as propoxur). The degradation of propoxur (B1679652) in the environment is a critical factor in determining its persistence and potential for long-term impact. researchgate.net Hydrolysis is a primary degradation pathway for propoxur, particularly under alkaline conditions, breaking it down into 2-isopropoxyphenol (B44703) and methylamine (B109427). researchgate.netinchem.org

QSAR models for degradation often employ various molecular descriptors to predict the rate of transformation. These models are developed by correlating these descriptors with experimentally determined degradation half-lives under different environmental conditions. For instance, the hydrolysis rate of propoxur is significantly influenced by pH, with a half-life of 40 minutes at pH 10 and 20°C. inchem.orgchemicalbook.com

The development of robust QSAR models relies on high-quality experimental data and appropriate statistical methods. researchgate.net Techniques like partial least squares (PLS) regression are often used to build these models, which are then validated to ensure their predictive capability. nih.gov

Molecular Descriptors and Their Correlation with Chemical Reactivity

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. These can be broadly categorized into constitutional, topological, geometrical, and quantum-chemical descriptors. For this compound, these descriptors are crucial for understanding its reactivity.

Key descriptors influencing the reactivity of this compound include:

LogP (Octanol-Water Partition Coefficient): This descriptor indicates the hydrophobicity of a molecule. For propoxur, the experimental log Kow is 1.52, suggesting a moderate tendency to partition into organic phases, which can influence its environmental distribution and interaction with biological membranes. nih.gov

Electronic Properties: Descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The carbamate group in propoxur is susceptible to nucleophilic attack, a process that can be modeled using these electronic descriptors. nih.gov The presence of the electron-withdrawing carbamate group and the electron-donating isopropylphenyl group creates a specific electronic profile that governs its interactions. mdpi.com

Steric Parameters: The size and shape of the molecule, represented by descriptors like molecular volume and surface area, play a role in how it fits into the active sites of enzymes, such as acetylcholinesterase, its primary biological target. inchem.orgt3db.ca

The correlation of these descriptors with experimental reactivity data allows for the development of predictive models. For example, the rate of hydrolysis can be correlated with electronic descriptors that quantify the susceptibility of the carbonyl carbon to nucleophilic attack.

Predictive Modeling of Environmental Fate and Transformation

Predictive models for the environmental fate of this compound aim to forecast its distribution, transformation, and persistence in various environmental compartments such as soil, water, and air. whiterose.ac.ukresearchgate.net These models integrate information on the compound's physicochemical properties, degradation rates, and the characteristics of the receiving environment. tu-braunschweig.de

Environmental fate models can range from simple multimedia compartmental models to more complex spatial river/watershed models. nih.govmdpi.com These models utilize input parameters derived from experimental data and QSAR predictions, including:

Solubility in water: Propoxur has a low solubility in water, approximately 0.2% at 20°C. wikipedia.orgnih.gov

Vapor Pressure: The vapor pressure of propoxur is low, which limits its volatilization from soil and water surfaces. wikipedia.org

Soil Sorption Coefficient (Koc): This parameter, often predicted from LogP, indicates the tendency of the compound to adsorb to soil organic matter.

The output of these models provides estimates of the predicted environmental concentrations (PECs) in different environmental compartments, which are essential for assessing the potential risks associated with its use. nih.gov

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅NO₃ | nih.gov |

| Molecular Weight | 209.24 g/mol | nih.gov |

| Melting Point | 86-92 °C | wikipedia.org |

| Water Solubility | 0.2% (20°C) | wikipedia.org |

| Vapor Pressure | 0.0000937 mmHg (20 °C) | wikipedia.org |

| Log Kow | 1.52 | nih.gov |

| Hydrolysis Half-life (pH 10, 20°C) | 40 minutes | inchem.org |

Mechanistic Studies of Biological Interactions Molecular Level

Enzyme Inhibition Mechanisms (e.g., Acetylcholinesterase and Butyrylcholinesterase)

The primary mode of action of 4-Isopropylphenyl methylcarbamate involves the inhibition of key enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial for the regulation of the neurotransmitter acetylcholine (B1216132). Inhibition of these enzymes leads to an accumulation of acetylcholine in the synaptic cleft, resulting in continuous nerve stimulation.

Carbamoylation Kinetics and Reversibility

E + I ⇌[K_d] EI →[k_2] E-C + P E-C + H₂O →[k_3] E + C-OH

Where E is the enzyme, I is the inhibitor, EI is the initial enzyme-inhibitor complex, E-C is the carbamoylated enzyme, P is the leaving group (4-isopropylphenol), and C-OH is the regenerated carbamic acid.

Active Site Analysis and Binding Specificity

The active site of cholinesterases is located at the bottom of a deep and narrow gorge. Key features of the active site include a catalytic triad (B1167595) (Ser-His-Glu), an acyl-binding pocket, and a peripheral anionic site (PAS). For a carbamate (B1207046) inhibitor like this compound to be effective, it must fit within this gorge and orient itself correctly for the carbamoylation reaction to occur.

The binding of the inhibitor is guided by various interactions. The carbamate moiety itself interacts with the catalytic triad, leading to the covalent modification of the active site serine. The aryl group of the inhibitor, in this case, the 4-isopropylphenyl group, plays a crucial role in determining the affinity and specificity of the inhibitor by interacting with residues in the acyl-binding pocket and other regions of the gorge. While detailed molecular docking studies specifically for this compound are not prevalent in the available literature, the principles of carbamate binding suggest that the isopropylphenyl group would engage in hydrophobic and van der Waals interactions with non-polar amino acid residues within the active site gorge.

Molecular Basis of Selectivity (e.g., between different esterases)

Interestingly, N-substituted carbamates can exhibit selectivity between different esterases, such as AChE and BChE. Research on N-4'-isopropylphenylcarbamates has revealed a preference for inhibiting BChE over AChE. nih.gov

The molecular basis for this selectivity lies in the structural differences between the active site gorges of the two enzymes. The acyl-binding pocket of BChE is significantly larger than that of AChE due to the substitution of several bulky aromatic amino acids in AChE with smaller aliphatic residues in BChE. nih.gov Specifically, residues like Phenylalanine-288 and Phenylalanine-290 in AChE are replaced by Valine and Leucine in BChE, respectively. nih.gov

This larger acyl-binding pocket in BChE can better accommodate the bulky 4-isopropylphenyl group of the inhibitor. The lipophilic interaction between the isopropylphenyl group and the aliphatic residues in the BChE active site is more favorable, leading to a more stable transition state for carbamoylation and, consequently, more potent inhibition. nih.gov In contrast, the bulkiness of the isopropylphenyl moiety may hinder its optimal positioning within the more constrained acyl-binding pocket of AChE, precluding a strong π-π interaction and resulting in weaker inhibition. nih.gov

Mechanistic Understanding of Resistance Development in Biological Systems

The extensive use of carbamate insecticides has led to the evolution of resistance in various insect populations. This resistance can arise from several molecular mechanisms.

Biochemical Mechanisms of Resistance (e.g., altered target site, increased metabolism)

Two primary biochemical mechanisms contribute to carbamate resistance:

Altered Target Site: Modifications in the acetylcholinesterase enzyme can reduce its sensitivity to carbamate inhibitors. This is often due to point mutations in the gene encoding AChE, which alter the amino acid sequence in or near the active site. These changes can impede the binding of the carbamate or reduce the efficiency of the carbamoylation reaction, thereby conferring resistance. nih.govnih.gov

Increased Metabolism: Insects can develop resistance by enhancing their ability to detoxify the insecticide before it reaches its target site. This is primarily achieved through the increased activity of detoxification enzymes such as esterases and cytochrome P450 monooxygenases. nih.gov These enzymes can hydrolyze the carbamate ester linkage or modify the molecule to facilitate its excretion. Studies on houseflies resistant to a related compound, m-isopropylphenyl N-methylcarbamate, have shown that resistance is associated with an increased rate of metabolism. The use of synergists like piperonyl butoxide, which inhibits cytochrome P450 enzymes, can often overcome this type of resistance.

Genetic Basis of Resistance in Model Organisms

The biochemical changes leading to resistance are rooted in genetic alterations.

Target-Site Resistance: The genetic basis for altered AChE often involves single nucleotide polymorphisms (SNPs) in the Ace gene, which codes for acetylcholinesterase. These SNPs result in amino acid substitutions that decrease the enzyme's affinity for carbamate inhibitors.

Metabolic Resistance: The genetic basis for increased metabolism can be more complex. It may involve the upregulation of genes encoding detoxification enzymes, such as cytochrome P450s or esterases. This upregulation can be due to mutations in regulatory regions of these genes or gene amplification, where the number of copies of a detoxification gene is increased, leading to higher enzyme production. For instance, studies on the inheritance of resistance to m-isopropylphenyl methylcarbamate in the housefly (Musca domestica) suggest that resistance is conferred by a single, major, partially dominant gene. nih.gov This indicates that a significant level of resistance can be achieved through a change at a single genetic locus.

Table of Research Findings

| Study Aspect | Finding | Reference |

| Enzyme Selectivity | N-4'-isopropylphenylcarbamates show higher selectivity for Butyrylcholinesterase (BChE) over Acetylcholinesterase (AChE). | nih.gov |

| Basis of Selectivity | The larger acyl-binding pocket of BChE accommodates the bulky 4-isopropylphenyl group more favorably through lipophilic interactions. | nih.gov |

| Resistance Mechanism | Resistance to carbamates can be due to altered acetylcholinesterase or increased metabolic detoxification by esterases and cytochrome P450s. | nih.govnih.gov |

| Genetic Basis of Resistance | Resistance to m-isopropylphenyl methylcarbamate in houseflies is suggested to be controlled by a single major gene. | nih.gov |

Future Research Directions and Emerging Applications

Development of Environmentally Benign Synthesis Approaches

The conventional synthesis of carbamate (B1207046) pesticides often involves the use of hazardous reagents and generates significant chemical waste. A pivotal direction for future research is the development of environmentally benign or "green" synthesis pathways for 4-Isopropylphenyl methylcarbamate. This involves a fundamental rethinking of the chemical processes to minimize environmental impact. Key areas of focus will likely include:

Alternative Reagents and Feedstocks: Research will explore the substitution of toxic precursors, such as phosgene (B1210022) derivatives, with safer, more sustainable alternatives. The use of renewable feedstocks and biocatalysis could offer novel synthetic routes that operate under milder conditions.

Green Solvents and Catalysts: The development of synthesis methods that utilize water, supercritical fluids (like CO2), or ionic liquids as reaction media instead of volatile organic compounds (VOCs) is a critical goal. Furthermore, the design of highly efficient and recyclable catalysts can significantly reduce waste and energy consumption.

Process Intensification: Future synthetic strategies will likely incorporate principles of process intensification, such as continuous flow reactors. These systems offer better control over reaction parameters, leading to higher yields, improved safety, and a smaller manufacturing footprint compared to traditional batch processes.

The overarching aim is to create a synthesis protocol for this compound that is not only economically viable but also inherently safer and more sustainable, aligning with the global shift towards green chemistry.

Advanced Oxidation Processes for Environmental Remediation of Carbamates

The persistence of carbamate pesticides like this compound in soil and water necessitates the development of effective remediation technologies. Advanced Oxidation Processes (AOPs) represent a promising set of technologies designed to degrade recalcitrant organic pollutants. wikipedia.orgjeeng.net AOPs function by generating highly reactive and non-selective hydroxyl radicals (·OH) in-situ, which can break down complex organic molecules into simpler, less toxic compounds, and ideally, complete mineralization to carbon dioxide and water. wikipedia.orgresearchgate.net

Future research in this domain will concentrate on:

Optimization of Existing AOPs: Investigations will continue to optimize various AOPs, including Fenton and photo-Fenton processes (using iron salts and hydrogen peroxide), ozonation, UV/H₂O₂, and photocatalysis with materials like titanium dioxide (TiO₂). wikipedia.orgmdpi.com The goal is to enhance degradation efficiency, reduce treatment times, and lower operational costs. jeeng.net

Hybrid Systems: Combining AOPs with other treatment methods, such as biological remediation, is a key emerging area. mdpi.com AOPs can be used as a pre-treatment step to break down complex carbamate structures into more biodegradable intermediates, which can then be fully degraded by microorganisms. mdpi.com This integrated approach can be more cost-effective and environmentally friendly than either method alone. mdpi.com

Novel AOPs and Catalysts: Research is also directed towards developing new AOPs and more efficient catalysts. This includes exploring novel materials for photocatalysis and improving electrochemical oxidation methods, which can offer greater control and efficiency in degrading pollutants like this compound from contaminated environments. wikipedia.orgjeeng.net These processes are particularly useful for treating wastewater containing biologically toxic or non-degradable materials. wikipedia.org

Integration of Multi-Omics Approaches in Biodegradation Studies

Understanding the microbial degradation of this compound is crucial for developing effective bioremediation strategies. The integration of "multi-omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—provides an unprecedented, system-level view of the biodegradation process. researchgate.netnih.gov

Genomics and Metagenomics: These tools help identify the microorganisms capable of degrading carbamates and the specific genes that encode the necessary enzymes, such as hydrolases and oxidoreductases. nih.govnih.gov Metagenomics allows for the study of entire microbial communities in contaminated sites without the need for cultivation. researchgate.net

Transcriptomics and Proteomics: By analyzing which genes are actively being transcribed (transcriptomics) and which proteins are being produced (proteomics) in the presence of the pesticide, researchers can understand the cellular response to the contaminant. nih.gov This reveals the key metabolic pathways and regulatory networks involved in breaking down the carbamate.

Metabolomics: This approach identifies the intermediate and final products of the degradation pathway. nih.gov Elucidating these metabolic routes is essential for confirming complete degradation and ensuring that no toxic byproducts are formed. nih.gov

The application of these multi-omics approaches will accelerate the discovery of novel carbamate-degrading microbes and enzymes. researchgate.net This knowledge can be harnessed for bioaugmentation (introducing specific microbes to a contaminated site) and the design of genetically engineered microorganisms with enhanced degradation capabilities for compounds like this compound.

Novel Analytical Strategies for Comprehensive Environmental Monitoring

Effective environmental management and risk assessment depend on the ability to accurately and sensitively detect and quantify this compound in various environmental matrices like water, soil, and food. nih.govnih.gov Future research is focused on developing novel analytical strategies that are faster, more cost-effective, and more environmentally friendly.

A significant trend is the miniaturization of sample preparation techniques to reduce the use of organic solvents and improve efficiency. nih.gov Emerging methods include:

Dispersive Liquid-Liquid Microextraction (DLLME): This technique uses a very small amount of extraction solvent dispersed in the sample, providing high enrichment factors and rapid extraction times. researchgate.net It has been successfully applied for the determination of various carbamate pesticides in water samples. researchgate.net

Other Microextraction Techniques: Research continues to advance other methods like cloud-point extraction and ultrasound-assisted surfactant-enhanced emulsification microextraction. nih.gov

These modern extraction methods are often coupled with advanced analytical instruments, such as High-Performance Liquid Chromatography (HPLC) with diode-array detection (DAD) or mass spectrometry (MS), to achieve low detection limits and high selectivity. researchgate.net The development of portable sensors and on-line monitoring systems is another key research direction, which would enable real-time tracking of this compound levels in the environment.

Predictive Computational Models for Environmental Risk Assessment and Remediation Design

Computational modeling is becoming an indispensable tool for predicting the environmental fate, toxicity, and potential risks of pesticides like this compound. acs.org These models can simulate the behavior of the compound in different environmental compartments and assess its potential impact on ecosystems and human health, often before extensive and costly experimental studies are conducted.

Future research in this area will focus on:

Quantitative Structure-Activity Relationship (QSAR) Models: These models correlate the chemical structure of a compound with its biological activity or toxicity. Developing robust QSAR models for carbamates can help in predicting the toxicity of new or unstudied compounds.

Mixture Toxicity Models: In the environment, organisms are typically exposed to a "cocktail" of different chemicals. hh-ra.org Predictive models based on concepts like Concentration Addition (CA) and Independent Action (IA) are being refined to better assess the combined toxic effects of chemical mixtures, which is crucial for a realistic risk assessment. acs.orghh-ra.org

Pharmacokinetic and Pharmacodynamic (PBPK/PD) Models: These models can simulate the absorption, distribution, metabolism, and excretion of chemicals in organisms. epa.gov For human health risk assessment, PBPK/PD models can help quantify the internal dose and its effect, such as the inhibition of acetylcholinesterase by carbamates. nih.gov

Machine Learning and AI: The application of hybrid machine-learning and deep learning approaches is a rapidly growing field for predicting chemical properties, including carcinogenicity and other toxicological endpoints, based on large datasets. biorxiv.org

These predictive models provide a powerful framework for a tiered approach to risk assessment, allowing regulators and scientists to prioritize chemicals of concern and design more effective, targeted remediation strategies for contaminants such as this compound. hh-ra.org

常见问题

Q. What are the established synthetic routes for 4-isopropylphenyl methylcarbamate, and what factors influence reaction yields?

The synthesis typically involves reacting 4-isopropylphenol with methyl isocyanate under anhydrous conditions, often catalyzed by bases like triethylamine. Solvent choice (e.g., dichloromethane or toluene) and temperature control (0–25°C) are critical for minimizing side reactions. Yield optimization requires stoichiometric precision and inert atmosphere maintenance to prevent hydrolysis of the isocyanate . Purity can be enhanced via recrystallization using ethanol/water mixtures.

Q. How is the structural identity of this compound confirmed in academic research?

Structural confirmation employs:

- NMR spectroscopy : H NMR peaks at δ 6.8–7.2 ppm (aromatic protons), δ 4.8–5.2 ppm (carbamate NH, if detectable), and δ 1.2–1.4 ppm (isopropyl CH) .

- Mass spectrometry (MS) : Molecular ion peak at m/z 223 (CHNO) and fragmentation patterns consistent with carbamate bond cleavage .

- Infrared (IR) spectroscopy : Stretching vibrations at ~1700 cm (C=O) and ~1250 cm (C-O) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

While specific toxicity data for this compound may be limited, general carbamate handling guidelines apply:

- Use PPE (gloves, lab coat, goggles) to avoid dermal/ocular contact.

- Work in a fume hood to prevent inhalation of dust or vapors.

- Store in airtight containers away from moisture to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Contradictions may arise from variations in assay conditions (e.g., pH, solvent, cell lines). Mitigation strategies include:

- Standardized assay protocols : Adopt OECD guidelines for reproducibility.

- Control experiments : Compare with reference compounds (e.g., carbaryl) under identical conditions.

- Meta-analysis : Statistically evaluate data across studies to identify confounding variables .

Q. What advanced chromatographic methods are suitable for analyzing this compound in complex matrices?

- HPLC : Use a C18 column with a mobile phase of methanol:buffer (65:35, pH 4.6) for optimal separation. Detection at 254 nm enhances sensitivity .

- GC-MS : Derivatize the compound with BSTFA to improve volatility. Monitor fragments at m/z 223 and 58 (methylcarbamate group) .

- Data validation : Cross-check with spiked recovery experiments to confirm accuracy in environmental or biological samples.

Q. How does the lipophilicity of this compound influence its environmental persistence or bioaccumulation?

Lipophilicity (logP ~2.5) can be experimentally determined via shake-flask or HPLC methods. Higher logP correlates with increased soil adsorption and bioaccumulation potential. Researchers should model using EPI Suite or SPARC to predict environmental fate, complemented by field studies measuring half-life in soil/water systems .

Methodological Challenges and Solutions

Q. What experimental designs are recommended for studying the hydrolytic degradation of this compound?

- pH-dependent hydrolysis : Incubate the compound in buffers (pH 4–10) at 25–50°C. Monitor degradation via HPLC and identify products (e.g., 4-isopropylphenol) using LC-MS/MS.

- Kinetic analysis : Apply pseudo-first-order models to calculate rate constants (k) and half-life (t) .

- Temperature effects : Use Arrhenius plots to determine activation energy (E) for hydrolysis .

Q. How can computational methods enhance the study of this compound’s structure-activity relationships (SAR)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。